molecular formula C21H16N2O2S B2921658 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 477569-53-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2921658
CAS No.: 477569-53-2
M. Wt: 360.43
InChI Key: WREYZTVRHFDRMU-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a heterocyclic amide derivative featuring a benzothiazole core linked to a phenyl group substituted with a 2-methoxybenzamide moiety. This compound belongs to a class of molecules extensively studied for their biological and material science applications, particularly due to the benzothiazole scaffold’s ability to engage in π-π stacking, hydrogen bonding, and metal coordination .

Synthetic routes typically involve coupling 2-methoxybenzoyl chloride with 2-(1,3-benzothiazol-2-yl)aniline derivatives under basic conditions (e.g., DIPEA in THF), yielding moderate to good purity (35–70%) . Characterization via $ ^1H $/$ ^{13}C $ NMR, IR, and elemental analysis confirms structural integrity .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREYZTVRHFDRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound can interact with various receptors and signaling pathways, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related benzothiazole/benzamide derivatives:

Compound Name Core Heterocycle Substituents on Benzamide/Phenyl Key Modifications Biological/Physical Properties Reference
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide (Target) Benzothiazole 2-Methoxybenzamide None Pending (structural focus)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide Benzimidazole 2-Methoxybenzamide Benzimidazole replaces benzothiazole Antimicrobial activity (moderate)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Benzothiazole 2-Fluorobenzamide Fluorine at ortho position Enhanced NLO properties, thermal stability
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide Benzothiazole 2-Methoxybenzamide, 6-methyl Methyl at benzothiazole C6 Improved solubility, crystallinity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide Benzothiazole 4-Dimethylsulfamoyl Sulfonamide group Potential kinase inhibition
4-(1,3-Benzothiazol-2-yl)-N-({2-[(4-fluorophenyl)methoxy]phenyl}methyl)aniline Benzothiazole Fluorophenyl methoxy Flexible linker (aniline) Screening compound for drug discovery

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance thermal stability and nonlinear optical (NLO) properties, whereas methoxy groups improve solubility .
  • Functional Group Additions : Sulfonamide () or flexible linkers () introduce steric bulk or hydrogen-bonding capacity, critical for protein-ligand interactions.

Physicochemical and Spectroscopic Data

Property Target Compound N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide N-[4-(6-Methyl-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Melting Point (°C) Not reported 168–170 142–144
$ ^1H $ NMR (δ, ppm) Aromatic protons: 7.2–8.5 Aromatic protons: 7.3–8.6 Aromatic protons: 7.1–8.4
IR (cm$ ^{-1} $) C=O stretch: 1670 C=O stretch: 1685 C=O stretch: 1665
Solubility Moderate in DMSO Low in water, high in DMF High in THF

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention for their diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Target Pathogens and Mechanisms

This compound primarily targets Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits its antimicrobial properties by disrupting essential biochemical pathways within the bacterium, leading to its growth inhibition. Benzothiazole derivatives like this one often interact with specific cellular targets, causing alterations that inhibit microbial proliferation.

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

  • Antimicrobial Activity : It has shown promising results against several pathogens, particularly in inhibiting the growth of Mycobacterium tuberculosis .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCC827 (lung cancer) .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Research Findings and Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound. Below are key findings from recent research:

StudyFindings
Tay et al. (2019)Investigated various benzothiazole derivatives for cytotoxicity against multiple cancer cell lines. Compounds similar to this compound exhibited GI50 values indicating potent anticancer activity .
Kumbhare et al. (2020)Evaluated the antiproliferative activities of benzothiazole derivatives against human macrophage and melanoma cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Kamal et al. (2021)Synthesized new benzothiazole compounds that showed significant anti-tumor activity in vitro against various cancer cell lines, reinforcing the therapeutic potential of this chemical class .

Pharmacokinetics and Safety Profile

Benzothiazole derivatives generally exhibit favorable pharmacokinetic profiles, characterized by good absorption and distribution throughout biological systems. However, specific data regarding the pharmacokinetics of this compound is limited and warrants further investigation to establish its safety and efficacy in clinical settings.

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